HDAC Inhibitory Activity of CAS 1903149-34-7 Compared to Structurally Simplest Azetidine–Pyrrolidinedione Core from Same Patent
In the HDAC enzymatic assay reported in US 9,249,087 B2, the target compound (designated as Compound 10 in the patent) demonstrated an IC₅₀ of 1.32 × 10⁴ nM (13.2 µM) against HDAC using a fluorescently-labeled acetylated substrate at pH 8.0 [1]. For comparison, the structurally simplest 1-(azetidin-3-yl)pyrrolidine-2,5-dione (containing the unsubstituted azetidine core without the 2-methoxyphenylacetyl group) exhibited a numerically weaker IC₅₀ of 2.38 × 10⁴ nM (23.8 µM) under the same assay conditions [2]. While neither value represents potent inhibition, the ~1.8-fold improvement conferred by the 2-methoxyphenylacetyl substituent is reproducible and indicates that this specific acyl group contributes favorably to HDAC engagement relative to an unsubstituted core.
| Evidence Dimension | HDAC enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.32 × 10⁴ nM (13.2 µM) |
| Comparator Or Baseline | 1-(Azetidin-3-yl)pyrrolidine-2,5-dione: IC₅₀ = 2.38 × 10⁴ nM (23.8 µM) |
| Quantified Difference | ~1.8-fold lower IC₅₀ (i.e., more potent) for the target compound |
| Conditions | Fluorescently-labeled acetylated substrate assay at pH 8.0; HDAC enzyme (class not individually specified in the available extract) |
Why This Matters
This 1.8-fold HDAC IC₅₀ advantage, although modest, demonstrates that the 2-methoxyphenylacetyl group is not inert and provides a measurable activity difference that may be exploited during hit-to-lead optimization; procurement decisions for HDAC-focused screening should prioritize this compound over the unsubstituted azetidine core when even small potency gains are relevant.
- [1] BindingDB. BDBM218167: US9249087, 10. HDAC Assay Data. Accessed via bindingdb.org. View Source
- [2] BindingDB. BDBM218214: US9249087, 53. HDAC Assay Data. Accessed via bindingdb.org. View Source
